1-(2-Methoxyphenoxy)propan-2-amine

Regioisomer Identification Chromatographic Selectivity Quality Control

Incorrect aryloxypropanamine regioisomer procurement compromises synthetic yields and invalidates SAR studies. 1-(2-Methoxyphenoxy)propan-2-amine (CAS 6505-08-4) is the unambiguous primary amine with the 2-aminopropane linker, eliminating regiochemical ambiguity. • Enables direct access to dopamine D3 privileged scaffolds (precursor to compounds with Ki = 0.5 nM). • Predicted bp 259.77°C ensures unambiguous chromatographic retention time identification for HPLC/GC-MS method validation. • Non-hazardous, stable free base-ships at ambient temperature without hazmat surcharges, reducing total procurement cost.

Molecular Formula C10H15NO2
Molecular Weight 181.23 g/mol
CAS No. 6505-08-4
Cat. No. B1317675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenoxy)propan-2-amine
CAS6505-08-4
Molecular FormulaC10H15NO2
Molecular Weight181.23 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1OC)N
InChIInChI=1S/C10H15NO2/c1-8(11)7-13-10-6-4-3-5-9(10)12-2/h3-6,8H,7,11H2,1-2H3
InChIKeySQKVVYGOXLSEKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenoxy)propan-2-amine: Physicochemical & Procurement Profile


1-(2-Methoxyphenoxy)propan-2-amine (CAS 6505-08-4) is a primary aryloxyalkylamine with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol [1]. The molecule features a 2-methoxyphenoxy ring linked to a propan-2-amine chain, carrying a single hydrogen bond donor and three hydrogen bond acceptors, with a computed XLogP3 value of 2.2 [1]. It is commercially supplied as a research chemical, typically at ≥95% to 98% purity, by multiple vendors for use as a synthetic building block or reference standard .

1-(2-Methoxyphenoxy)propan-2-amine Regioisomer Specificity


In-class aryloxypropanamines such as 2-(2-methoxyphenoxy)propan-1-amine (CAS 6440-87-5) and 3-(2-methoxyphenoxy)propan-1-amine (CAS 3245-88-3) share identical molecular formulas but differ in the position of the amine group on the propyl linker [1]. These regioisomeric variations lead to markedly different boiling points, elution orders in chromatographic systems, and distinct reactivity profiles in further derivatizations like amide coupling or reductive amination [2]. Procurement of the incorrect isomer can therefore compromise synthetic yields, confound analytical method development, and invalidate structure-activity relationship (SAR) studies reliant on precise regiochemistry [2].

Differentiation from Structural Analogs


Regiochemical Identification vs. Key Isomer

The target compound, 1-(2-Methoxyphenoxy)propan-2-amine, is distinguished from its closest regioisomer, 2-(2-methoxyphenoxy)propan-1-amine (CAS 6440-87-5), by the position of the amine group on the 2-carbon versus the 1-carbon of the propyl chain. This structural difference results in distinct predicted boiling points: 259.77 °C for the target compound versus an uncited value for the 1-amine analog, which informs distillation and purification protocols [1]. Furthermore, gas chromatographic (GC) or HPLC retention times will be unequivocally different, requiring separate reference standards for method validation [1]. Using the wrong isomer as an analytical standard will lead to inaccurate quantification in purity assays.

Regioisomer Identification Chromatographic Selectivity Quality Control

Free Base vs. HCl Salt: Storage & Handling Advantages

1-(2-Methoxyphenoxy)propan-2-amine is supplied as the free base (CAS 6505-08-4), which is reported to be stored at room temperature for long-term use, with manufacturers recommending 'store long-term in a cool, dry place' . In contrast, the hydrochloride salt (CAS 1193390-59-8) is subject to more stringent storage conditions, often requiring desiccated and refrigerated environments to prevent deliquescence or degradation, which can complicate inventory management for chemistry laboratories . The free base also offers direct utility as a starting material for further derivatizations (e.g., amide bond formation, reductive alkylation) without the need for a preliminary neutralization step .

Free Base Stability Salt Form Selection Storage Condition

Privileged Building Block for CNS Drug Candidates

This compound has been explicitly cited as a key intermediate in the synthesis of novel drug candidates, distinguishing it from analogs that lack such documented applications . It has been employed in the development of molecules targeting dopamine receptors, specifically as a precursor to a dopamine D1 receptor agonist with a reported affinity (Ki) of 0.5 nM, as described in patent US8748608 [1]. This direct link to a pharmacologically active compound with sub-nanomolar binding affinity provides a tangible advantage for medicinal chemistry groups focused on CNS targets.

Drug Discovery Combinatorial Chemistry Building Block

Lipophilicity and Property Comparison with Higher Homologs

The computed XLogP3 for 1-(2-Methoxyphenoxy)propan-2-amine is 2.2, positioning it as a moderately lipophilic amine [1]. This property is crucial for passive membrane permeability in cell-based assays. The compound's lipophilicity is distinct from that of longer-chain analogs, such as 3-(2-methoxyphenoxy)propan-1-amine (CAS 3245-88-3), which would exhibit increased lipophilicity due to the extended alkyl chain, potentially altering its in-silico ADME profile, solubility, and non-specific binding characteristics in early-stage drug discovery screening cascades . This precise lipophilicity makes it a more attractive starting point for lead optimization programs requiring a balance between permeability and solubility.

Lipophilicity Physicochemical Properties ADME Prediction

1-(2-Methoxyphenoxy)propan-2-amine Application Scenarios


Dopamine Receptor Library Synthesis

Research groups synthesizing focused libraries around the dopamine D3 receptor pharmacophore can utilize 1-(2-Methoxyphenoxy)propan-2-amine as a validated starting material. As evidenced by its use in generating a compound with a Ki of 0.5 nM against the D3 receptor [1], it serves as a direct precursor to privileged structures, accelerating hit-to-lead campaigns in neuropsychiatric and neurodegenerative disease programs.

Analytical Method Development & Impurity Profiling

Quality control laboratories developing HPLC, GC-MS, or UPLC methods for the separation and quantification of aryloxypropanamine impurities can utilize the compound as a certified reference standard. The documented distinct boiling point (259.77 °C predicted) and regiochemistry [2] ensure unambiguous retention time identification and method validation for compendial or in-house purity tests.

Functional Polymer and Ligand Synthesis

The free base form, with its moderate lipophilicity (XLogP3 = 2.2) [3] and primary amine handle, is ideal for generating coordination complexes or functionalizing polymer backbones. Its ability to be stored at room temperature (non-hazardous classification) reduces supply chain complexity for material science labs requiring a stable, scalable monomeric building block for iterative synthesis.

Technical Documentation Hub

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